6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one
CAS No.:
Cat. No.: VC15952285
Molecular Formula: C9H10N2OS2
Molecular Weight: 226.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2OS2 |
|---|---|
| Molecular Weight | 226.3 g/mol |
| IUPAC Name | 6-ethyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C9H10N2OS2/c1-3-5-4-6-7(12)10-9(13-2)11-8(6)14-5/h4H,3H2,1-2H3,(H,10,11,12) |
| Standard InChI Key | UMSFICIFOLLTRV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(S1)N=C(NC2=O)SC |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 6-ethyl-2-(methylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidin-4-one, with the molecular formula C₉H₁₀N₂OS₂ and a molar mass of 226.32 g/mol . Its structure comprises a bicyclic system where a thiophene ring is fused to a pyrimidin-4(1H)-one moiety. Key substituents include:
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An ethyl group (-CH₂CH₃) at position 6 of the thieno ring.
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A methylthio group (-S-CH₃) at position 2 of the pyrimidinone ring .
Crystallographic and Stereochemical Properties
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous thieno[2,3-d]pyrimidin-4(1H)-one derivatives exhibit planar bicyclic systems with slight deviations due to substituent steric effects . For example, the related compound 14e (thieno[2′,3′:4,5]pyrimido[1,2-b]tetrazin-6-one) crystallizes in the monoclinic space group P2₁/c, with bond lengths and angles consistent with aromatic delocalization .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 6-ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one likely involves multistep reactions, drawing from methodologies used for analogous thienopyrimidine derivatives:
Cyclocondensation of Thiophene Precursors
A common approach involves the cyclocondensation of ethyl 3-aminothiophene-2-carboxylate with thiourea or its derivatives in basic conditions. For instance, 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one was synthesized via ring-closing cyclization of ethyl 3-oxobutanoate with thiourea in ethanolic KOH . Adapting this method, substituting thiourea with methylthio-containing reagents could yield the target compound.
Substitution Reactions
Post-cyclization functionalization is critical for introducing the ethyl and methylthio groups. In a related study, 2-(2-hydroxyethylthio)-6-methylpyrimidin-4(3H)-one was synthesized by reacting a pyrimidinone precursor with 2-chloroethanol in aqueous KOH . Similarly, treating a thienopyrimidinone intermediate with methyl iodide or methanethiol under basic conditions could install the methylthio group.
Optimized Reaction Conditions
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Solvent Systems: Ethanol or dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates .
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Catalysts: Alkaline agents like KOH or NaOH facilitate deprotonation and nucleophilic substitution .
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Temperature: Reactions typically proceed at reflux (70–100°C) to ensure completion within 4–12 hours .
Physicochemical Properties
Experimental and predicted data for 6-ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one are summarized below:
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water due to the hydrophobic ethyl and methylthio groups .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments, particularly at the thioether (-S-CH₃) linkage .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While experimental NMR data for this compound is unavailable, analogous thienopyrimidinones exhibit distinct signals:
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¹H NMR:
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¹³C NMR:
Infrared (IR) Spectroscopy
Key IR absorptions include:
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